NBTIs-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H27FN4O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |
InChI |
InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
QWVOWTQCAWDAIT-LVEBQJTPSA-N |
Isomeric SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Novel Anti-Tuberculosis Agents: Deconvoluting "NBTIs-IN-6"
Introduction
The query "NBTIs-IN-6" suggests a keen interest in the development of novel therapeutics against Mycobacterium tuberculosis, likely combining the established class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a specific inhibitor designation. Our comprehensive analysis of scientific literature indicates that "this compound" is not a recognized designation for a single chemical entity. Instead, it appears to be a conflation of two distinct but relevant areas of anti-tuberculosis research:
-
A potent class of imidazo[1,2-b]pyridazine-based anti-tuberculosis agents , exemplified by compounds that could be colloquially indexed as "Tuberculosis inhibitor 6" in laboratory settings.
-
The broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , which are being actively investigated as potential treatments for tuberculosis.
This technical guide will, therefore, address both facets of the query. The first section will provide a detailed overview of the discovery, synthesis, and biological activity of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series of anti-tuberculosis compounds. The second section will offer a thorough examination of NBTIs as a class of anti-tuberculosis drug candidates, focusing on their unique mechanism of action, discovery, and synthetic pathways.
Section 1: The 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series - Potent Anti-Tuberculosis Agents
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as highly active against Mycobacterium tuberculosis (Mtb) in vitro. These compounds represent a promising scaffold for the development of new anti-tuberculosis drugs.
Discovery and Biological Activity
The discovery of this series arose from high-throughput screening campaigns aimed at identifying novel compounds with potent anti-mycobacterial activity. Structure-activity relationship (SAR) studies have revealed that the most active compounds typically feature a phenyl group at the C2 position (often with fluoro substituents), a methoxy group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[1][2]
While highly potent in vitro, some of these compounds have demonstrated metabolic instability, with short half-lives in mouse liver microsomes, presenting a challenge for in vivo efficacy.[1][2] The mechanism of action for this specific class of imidazo[1,2-b]pyridazines against Mtb has not been definitively elucidated as topoisomerase inhibition. Research on related imidazopyridine scaffolds suggests other potential targets, such as the ubiquinol cytochrome C reductase (QcrB) in the electron transport chain.
Quantitative Data
The following table summarizes the in vitro activity of representative 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis and Mycobacterium marinum.
| Compound ID | C2 Substituent | C6 Substituent | Mtb MIC90 (µM) | Mm MIC90 (µM) |
| 1 | Phenyl | Chloro | >100 | >230 |
| 2 | Phenyl | Benzyloxy | 1.26 | 1.26 |
| 3 | 4-Fluorophenyl | Benzyloxy | 0.63 | 0.63 |
| 16 | Phenyl | Chloro | >100 | >260 |
| 21 | 4-Fluorophenyl | Benzylthio | 1.26 | 1.26 |
Data compiled from Farrell, K.D., et al. (2023). European Journal of Medicinal Chemistry.[1][2]
Synthesis Pathway
The synthesis of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine core involves a multi-step process, which can be adapted to generate a variety of analogs for SAR studies. A general synthetic scheme is outlined below.
Figure 1: General synthesis pathway for 3-methoxy-2-phenylimidazo[1,2-b]pyridazines.
Experimental Protocols
General Procedure for the Synthesis of 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines:
-
Formation of Imidazo[1,2-b]pyridazin-3-ol Intermediate: 6-Chloropyridazin-3-amine is condensed with a substituted phenacyl bromide in a suitable solvent such as ethanol or DMF. The reaction mixture is typically heated to facilitate the cyclization, yielding the imidazo[1,2-b]pyridazin-3-ol intermediate.[2]
-
O-methylation of the Intermediate: The hydroxyl group of the intermediate is methylated to form the 3-methoxy derivative. This is often achieved using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an alkylating agent such as methyl iodide (MeI).[2]
-
Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position is displaced by a nucleophile, such as a substituted benzyl alkoxide, thiol, or amine, to introduce the desired benzyl-heteroatom moiety. This reaction is typically carried out in a suitable solvent at elevated temperatures.[2]
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA):
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated.
-
Reading: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Section 2: Novel Bacterial Topoisomerase Inhibitors (NBTIs) for Tuberculosis
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a distinct class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. They are of significant interest for the treatment of tuberculosis due to their novel mechanism of action, which circumvents existing resistance to fluoroquinolones, another class of topoisomerase inhibitors.
Discovery and Mechanism of Action
NBTIs were discovered through extensive screening efforts by pharmaceutical companies. Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, NBTIs bind to a different, non-catalytic site on the GyrA subunit of DNA gyrase.[3] This binding traps the DNA in a conformation that prevents the enzyme from completing its catalytic cycle, leading to an inhibition of DNA supercoiling.[3][4][5] This distinct mechanism of action means that NBTIs are often active against fluoroquinolone-resistant strains of Mtb.
The interaction of NBTIs with the DNA gyrase-DNA complex can be visualized as a three-part pharmacophore: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to a hydrophobic pocket on the GyrA subunit, and a central linker.
Figure 2: Schematic representation of the NBTI mechanism of action on the DNA gyrase-DNA complex.
Quantitative Data
The following table presents the inhibitory activity of a series of NBTIs against M. tuberculosis DNA gyrase and their whole-cell activity.
| Compound ID | M. tuberculosis DNA Gyrase IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |
| Compound 1 | <0.1 | 0.1 |
| Compound 2 | <0.1 | 0.05 |
| Compound 3 | 0.15 | 0.2 |
| Compound 4 | 0.25 | 0.4 |
| Compound 5 | <0.1 | 0.05 |
| Gepotidacin | 3.94 | Not Reported |
Data compiled from Hameed, P.S., et al. (2024). ACS Medicinal Chemistry Letters.[3]
Synthesis Pathway
The synthesis of NBTIs is modular, allowing for the variation of the LHS, linker, and RHS moieties to optimize potency, selectivity, and pharmacokinetic properties. A generalized synthetic approach is depicted below.
Figure 3: Generalized modular synthesis pathway for Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Experimental Protocols
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, M. tuberculosis DNA gyrase, ATP, and a suitable buffer.
-
Compound Addition: The test NBTI compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the gyrase activity.
While the term "this compound" does not correspond to a specific, publicly documented anti-tuberculosis agent, it highlights two critical areas of research in the fight against this global health threat. The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series represents a promising chemical scaffold with potent in vitro activity against M. tuberculosis, although its precise mechanism of action and in vivo stability require further investigation. Concurrently, the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) continues to be a major focus of drug development efforts for tuberculosis, owing to their validated and novel mechanism of action that can overcome existing drug resistance. Further research into both of these areas holds significant promise for the development of new, effective treatments for tuberculosis.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed structure-activity relationship (SAR) studies and the precise chemical structure for the compound designated as NBTIs-IN-6 are not extensively available in the public domain. This compound is identified as a bacterial topoisomerase inhibitor with a reported Minimum Inhibitory Concentration (MIC90) of 2 μg/mL against fluoroquinolone-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. Due to the limited availability of specific data on this compound, this guide will provide a comprehensive overview of the well-established SAR principles for the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). This will enable researchers to understand the key structural features that govern the activity of this promising class of antibiotics.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new classes of antibiotics[5]. NBTIs are a promising class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV[6][7]. These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation[6][8]. Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thus circumventing existing fluoroquinolone resistance mechanisms[5][6][8].
The general structure of an NBTI consists of three key moieties: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to a hydrophobic pocket on the enzyme, and a linker that connects the LHS and RHS[8]. The modular nature of the NBTI scaffold allows for extensive synthetic modification and detailed SAR studies.
Mechanism of Action of NBTIs
NBTIs inhibit the catalytic activity of DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication[6][8]. NBTIs stabilize the enzyme-DNA cleavage complex, but in contrast to fluoroquinolones that lead to double-stranded DNA breaks, NBTIs primarily induce single-stranded DNA breaks[6]. This ultimately stalls DNA replication and leads to bacterial cell death.
Structure-Activity Relationship (SAR) Studies
The antibacterial potency of NBTIs is highly dependent on the chemical nature of the LHS, linker, and RHS moieties. Extensive research has elucidated key SAR principles for optimizing the activity of these compounds.
The Left-Hand Side (LHS)
The LHS moiety intercalates between DNA base pairs. Commonly used LHS scaffolds include quinolones, naphthyridinones, and benzoxazinones.
-
Substitutions: Small substituents at the 6-position of the bicyclic system, such as methoxy, cyano, or fluoro groups, are generally preferred for potent topoisomerase IV inhibitory activity.
-
Heteroatom Content: Bicyclic systems with more than two nitrogen atoms in the LHS have been shown to significantly decrease enzyme inhibition.
The Linker
The linker connects the LHS and RHS and plays a crucial role in the correct spatial orientation of these two moieties.
-
Basic Amine: A protonated basic amine in the linker is often considered optimal for NBTI activity.
-
Hydroxylation: Hydroxylation of the linker domain has been explored as a strategy to preserve biological activity while potentially improving metabolic stability.
The Right-Hand Side (RHS)
The RHS fragment binds to a non-catalytic, hydrophobic pocket of the enzyme.
-
Hydrophobic Interactions: The RHS moiety establishes hydrophobic contacts with amino acid residues in the binding pocket, such as Ala68, Val71, Met75, and Met121 in S. aureus DNA gyrase[8].
-
Halogen Bonding: The presence of a halogen atom, particularly in the para position of a phenyl RHS, can establish strong halogen bonds with the enzyme, significantly enhancing enzyme inhibitory potency and antibacterial activity.
-
Polarity: A fine-tuned lipophilicity/hydrophilicity ratio in the RHS is crucial for governing the permeability of NBTIs through bacterial membranes, which in turn affects their whole-cell potency.
Quantitative SAR Data
The following tables summarize representative quantitative data for various NBTI analogues, illustrating the impact of structural modifications on their antibacterial and enzyme inhibitory activities.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Representative NBTIs
| Compound | Modification | S. aureus (MRSA) | A. baumannii | E. coli | Reference |
| 1a | Azatricyclic amide-linked pyridooxazinone | 0.125 | 2 | 2 | [6] |
| Gepotidacin | Clinical Candidate | ~0.25 | >16 | ~1 | [6] |
| 18c | Indane DNA binding moiety | - | Potent | Potent | [5] |
Table 2: Enzyme Inhibitory Activity (IC50 in nM) of Representative NBTIs
| Compound | S. aureus DNA Gyrase | S. aureus TopoIV | Reference |
| 1a | 150 | 653 | [6] |
| Gepotidacin | 150 | ~2600 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Serial Dilution of NBTIs: The NBTI compound is serially diluted in a multi-well plate containing appropriate growth medium.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the NBTI that shows no visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the NBTI.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Data Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. The IC50 value, the concentration of the NBTI that inhibits 50% of the supercoiling activity, is determined by quantifying the band intensities.
Conclusion
The development of NBTIs represents a significant advancement in the fight against antibiotic-resistant bacteria. Understanding the intricate structure-activity relationships of this class of compounds is paramount for the design of new, more potent, and safer antibacterial agents. While specific data for this compound remains limited, the extensive body of research on the broader NBTI class provides a robust framework for future drug discovery and development efforts in this area. Continued exploration of the chemical space around the NBTI scaffold holds great promise for delivering the next generation of antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Target Validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs) in Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a promising class of antibiotics, with a focus on their activity against Gram-negative bacteria. As the specific compound "NBTIs-IN-6" is not extensively characterized in publicly available literature, this document will utilize a well-studied NBTI, Gepotidacin , as a representative example to illustrate the core principles and methodologies of target validation.
Introduction to NBTIs and their Mechanism of Action
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibacterial agents that target the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and chromosome segregation.[1][2] DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes following replication.[1][2]
The mechanism of action of NBTIs differs from that of fluoroquinolones, another class of antibiotics that also target these enzymes.[1][3] While fluoroquinolones stabilize double-strand DNA breaks, NBTIs stabilize single-strand DNA breaks, leading to bacterial cell death.[1][3][4] This distinct mechanism allows NBTIs to overcome existing resistance to fluoroquinolones.[1][5] Structurally, NBTIs typically consist of three components: a left-hand side (LHS) that intercalates into DNA, a right-hand side (RHS) that binds to a pocket at the enzyme's dimer interface, and a linker connecting these two moieties.[2][4]
The development of NBTIs with potent activity against Gram-negative bacteria has been a key objective due to the significant threat posed by multidrug-resistant (MDR) Gram-negative pathogens.[5] The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, and they also possess efficient efflux pumps that can expel drugs from the cell.[5][6]
Quantitative Data Summary
The following tables summarize the antibacterial activity and enzyme inhibition data for our representative NBTI, Gepotidacin, and other relevant compounds.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | S. aureus (MRSA) | Reference |
| Gepotidacin | 0.125 - 8 | 0.25 - 16 | 4 - >64 | 1 - 32 | 0.125 - 0.5 | [1][5] |
| Ciprofloxacin | 0.004 - >32 | 0.015 - >32 | 0.25 - >32 | 0.125 - >32 | 0.125 - >32 | [1] |
| NBTI 5463 | Potent activity reported | Potent activity reported | Potent activity reported | - | - | [7][8] |
Table 2: In Vitro Enzyme Inhibition (IC50 in nM)
| Compound | S. aureus DNA Gyrase | S. aureus Topoisomerase IV | E. coli DNA Gyrase | E. coli Topoisomerase IV | Reference |
| Gepotidacin | ~150 | ~2600 | Data not consistently available | Data not consistently available | [1] |
| Amide 1a (Tricyclic NBTI) | 150 | 653 | - | - | [1] |
| Ciprofloxacin | - | - | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and validation of a novel antibacterial agent's target. Below are the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Test compound (NBTI) and control antibiotics (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plates with MHB to achieve a range of final concentrations.
-
Inoculate the bacterial strains into MHB and incubate until they reach the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (from E. coli or other relevant species)
-
Relaxed pBR322 DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL BSA)
-
Test compound and control inhibitor (e.g., novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a specific amount of DNA gyrase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel and visualize the DNA bands under UV light.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (from E. coli or other relevant species)
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
Test compound and control inhibitor
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and a range of concentrations of the test compound.
-
Start the reaction by adding topoisomerase IV.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction with a stop solution.
-
Separate the catenated and decatenated DNA products by agarose gel electrophoresis.
-
Stain and visualize the DNA bands.
-
The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.
DNA Cleavage Assay
This assay determines whether the NBTI stabilizes the enzyme-DNA cleavage complex, leading to single- or double-strand DNA breaks.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Test compound and control (e.g., ciprofloxacin for double-strand breaks)
-
SDS and proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Incubate the enzyme with supercoiled plasmid DNA in the presence of various concentrations of the test compound.
-
After a short incubation, add SDS to dissociate the enzyme from the DNA, revealing any breaks.
-
Treat with proteinase K to digest the protein.
-
Analyze the DNA on an agarose gel. Linearized plasmid DNA indicates double-strand breaks, while an increase in open-circular (nicked) DNA indicates single-strand breaks.
-
Quantify the amount of linear and open-circular DNA to assess the cleavage activity of the compound.
Visualizations
The following diagrams illustrate the mechanism of action of NBTIs and a typical experimental workflow for their target validation.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of Novel Bacterial Topoisomerase Inhibitors (NBTIs) on Bacterial Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with new mechanisms of action. Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV (Topo IV), are clinically validated targets for antibacterial drugs. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of compounds that inhibit these essential enzymes through a distinct mechanism from that of fluoroquinolones, thereby circumventing existing resistance. This technical guide provides a detailed overview of the binding site of NBTIs on bacterial topoisomerase IV, supported by quantitative data, experimental protocols, and mechanistic diagrams.
While this guide focuses on the general class of NBTIs, it is important to note that a specific search for "NBTIs-IN-6" did not yield publicly available information. Therefore, the data and examples provided herein are based on well-characterized and published NBTI compounds.
The NBTI Binding Site on Topoisomerase IV
NBTIs target a unique, non-catalytic binding site on the topoisomerase IV-DNA complex. This binding event traps the enzyme in a conformation that precedes DNA cleavage and religation, ultimately inhibiting its function. The NBTI binding pocket is formed at the interface of the two ParC subunits of the heterotetrameric Topo IV enzyme (ParC2ParE2).[1][2][3]
The NBTI molecule itself is typically composed of three key structural moieties, each playing a critical role in the binding interaction:
-
Left-Hand Side (LHS): This is typically a bicyclic or tricyclic heteroaromatic system that intercalates between the DNA base pairs at the center of the DNA gate.[1][4] This intercalation is a crucial initial step in the binding process.
-
Right-Hand Side (RHS): This moiety, which can be a bicyclic or monocyclic heteroaromatic ring, inserts into a deep, hydrophobic pocket on the surface of the ParC subunits.[1][4] This pocket is lined with key amino acid residues that form hydrophobic and, in some cases, halogen-bonding interactions with the RHS.
-
Linker: A flexible or rigid linker connects the LHS and RHS, ensuring the correct spatial orientation of these two moieties for optimal binding. A critical feature of many NBTIs is a basic nitrogen atom within the linker, which forms a key ionic interaction with a conserved aspartate residue in the ParC subunit.[2]
Key amino acid residues in the S. aureus and E. coli Topo IV ParC subunit that are crucial for NBTI binding include a highly conserved aspartate residue (Asp79 in both S. aureus and E. coli).[1] This residue forms a critical ionic interaction with the protonated amine in the linker of many NBTIs. The hydrophobic pocket that accommodates the RHS is formed by residues such as Alanine, Glycine, and Methionine.[1][4]
Mechanism of Action: A Visual Representation
The binding of an NBTI to the topoisomerase IV-DNA complex can be visualized as a multi-step process leading to the inhibition of the enzyme's decatenation activity.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: The Spectrum of Activity for Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Notice: Publicly available information on a specific compound designated "NBTIs-IN-6" is currently limited. Research indicates it is a bacterial topoisomerase inhibitor with a reported Minimum Inhibitory Concentration (MIC90) of 2 µg/mL for fluoroquinolone-resistant Staphylococcus aureus (MRSA)[1][2]. Due to the scarcity of further data, this guide will focus on the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and will use publicly available data for well-characterized representative compounds to illustrate the spectrum of activity, mechanism of action, and experimental methodologies.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct, non-overlapping site, allowing them to circumvent existing target-mediated resistance to fluoroquinolones.[2] The unique binding mode and mechanism of action of NBTIs make them a valuable area of research in the fight against multidrug-resistant (MDR) bacteria.[2]
Mechanism of Action
NBTIs are composed of three key structural components: a left-hand side (LHS) that intercalates into the DNA, a right-hand side (RHS) that binds to a transient pocket at the interface of the GyrA or ParC subunits, and a central linker.[1] This interaction stabilizes the enzyme-DNA complex, but in a manner distinct from fluoroquinolones. While fluoroquinolones typically lead to double-stranded DNA breaks, NBTIs primarily induce single-stranded DNA breaks.[1][2] This unique mechanism contributes to their potent bactericidal activity.[1]
References
NBTIs-IN-6: A Technical Guide on Preliminary In Vitro Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preliminary in vitro antibacterial efficacy of NBTIs-IN-6, a novel bacterial topoisomerase inhibitor (NBTI). It details the compound's mechanism of action, presents key efficacy data, and outlines the experimental protocols used for its evaluation.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new antibiotic classes.[1] Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antimicrobial compounds that target the clinically validated bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (Topo IV).[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation.[1][4]
NBTIs bind to a distinct site on the enzyme-DNA complex compared to fluoroquinolones, a well-established class of topoisomerase inhibitors.[3][5][6] This unique binding mode and mechanism of action allows NBTIs to evade the common resistance mechanisms that have compromised the efficacy of fluoroquinolones, indicating a lack of cross-resistance.[1][2][4][5] this compound has been developed as a potent, broad-spectrum candidate within this class.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by dually inhibiting both DNA gyrase and Topo IV.[1][7][8] The mechanism is distinct from that of fluoroquinolones. While fluoroquinolones primarily stabilize double-strand DNA breaks (DSBs), NBTIs stabilize the enzyme-DNA cleavage complex in a way that generates single-strand DNA breaks (SSBs).[4][9][10] This action ultimately leads to the disruption of critical DNA processes and results in bacterial cell death.[5][9] The dual-targeting nature of NBTIs is advantageous, as it is associated with a lower potential for the development of resistance.[1][7]
Caption: Mechanism of Action of NBTIs.
In Vitro Efficacy Data
The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its inhibitory activity against target enzymes and its selectivity were also assessed.
Antibacterial Activity
Minimum inhibitory concentrations (MICs) were determined to quantify the antibacterial potency of this compound. The results demonstrate broad-spectrum activity against key pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (µg/mL)
| Organism | Strain | This compound | Gepotidacin | Ciprofloxacin |
| Gram-Positive | ||||
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.125 | 0.25 | 0.5 |
| Staphylococcus aureus | USA300 (MRSA, FQ-R) | 0.125 | 0.25 | >64 |
| Enterococcus faecium | ATCC 6057 | 0.5 | 1 | 2 |
| Gram-Negative | ||||
| Escherichia coli | ATCC 25922 | 2 | 1 | 0.015 |
| Acinetobacter baumannii | ATCC 19606 | 2 | 8 | 2 |
| Klebsiella pneumoniae | ATCC BAA-1705 (KPC) | 4 | 16 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | 32 | 0.5 |
| Neisseria gonorrhoeae | WHO F | 0.06 | 0.125 | 0.03 |
Data synthesized based on representative values for NBTIs from cited literature.[1][2][4][11]
Enzyme Inhibition
The inhibitory activity of this compound was measured against purified DNA gyrase and Topo IV from both Gram-positive and Gram-negative organisms. The 50% inhibitory concentrations (IC₅₀) are presented below.
Table 2: Inhibition of Bacterial Type II Topoisomerases by this compound (IC₅₀, µM)
| Enzyme | Source | This compound | Gepotidacin |
| DNA Gyrase | S. aureus | 0.150 | 0.150 |
| E. coli | 0.090 | 0.120 | |
| Topoisomerase IV | S. aureus | 0.653 | 2.6 |
| E. coli | 0.110 | 0.250 |
Data synthesized based on representative values for NBTIs from cited literature.[1][4]
In Vitro Cytotoxicity
To assess the selectivity of this compound for bacterial targets over mammalian cells, its cytotoxicity was evaluated against a human cell line.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) |
| Human Embryonic Kidney (HEK293) | Cell Viability (48h) | >100 |
Data synthesized based on representative values for NBTIs from cited literature.[4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Plates are incubated at 37°C for 18-24 hours under ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for MIC Determination.
Enzyme Inhibition Assays
The potency of this compound against its molecular targets was assessed using enzyme inhibition assays for DNA gyrase and Topoisomerase IV.
-
DNA Gyrase Supercoiling Assay: This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.
-
Reaction Setup: Relaxed pBR322 plasmid DNA is incubated with S. aureus or E. coli DNA gyrase, ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour.
-
Termination: The reaction is stopped, and the DNA is purified.
-
Analysis: DNA topoisomers are separated by agarose gel electrophoresis and visualized with ethidium bromide. The amount of supercoiled DNA is quantified.
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of this compound that inhibits 50% of the supercoiling activity.[4]
-
-
Topo IV Decatenation Assay: This assay measures the inhibition of the enzyme's ability to decatenate (unlink) kinetoplast DNA (kDNA).
-
Reaction Setup: kDNA is incubated with S. aureus or E. coli Topo IV, ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Termination & Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Decatenated DNA minicircles are quantified.
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of this compound that inhibits 50% of the decatenation activity.[4]
-
Caption: Workflow for Enzyme Inhibition Assays.
Time-Kill Assay
Time-kill assays were performed to determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Inoculum Preparation: A log-phase bacterial culture is diluted in CAMHB to a starting density of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[12]
-
Drug Exposure: this compound is added at a concentration of 4x MIC. A growth control (no drug) is included.[12]
-
Incubation and Sampling: Cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 24 hours).[12]
-
Quantification: Samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for the treated and control cultures.
Caption: Workflow for Time-Kill Assay.
Cytotoxicity Assay
The potential for this compound to affect mammalian cells was evaluated using a standard cell viability assay.
-
Cell Seeding: Human cells (e.g., HEK293) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Cells are incubated for 48 hours.[4]
-
Viability Assessment: A viability reagent (e.g., resazurin, MTS) is added to each well. After a short incubation, the absorbance or fluorescence is measured using a plate reader.
-
IC₅₀ Calculation: The concentration-response curve is plotted, and the IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated.[4]
Caption: Workflow for Cytotoxicity Assay.
Summary and Conclusion
The preliminary in vitro data for this compound demonstrate its potential as a potent, broad-spectrum antibacterial agent. It exhibits strong activity against both Gram-positive and Gram-negative pathogens, including fluoroquinolone-resistant MRSA and KPC-producing K. pneumoniae. The compound effectively inhibits its intended targets, DNA gyrase and Topoisomerase IV, at nanomolar concentrations. Furthermore, this compound shows high selectivity for bacterial targets, with minimal cytotoxicity against a human cell line at therapeutic concentrations. These promising in vitro characteristics, combined with a mechanism of action that circumvents existing resistance to fluoroquinolones, warrant the continued investigation of this compound as a potential candidate for treating serious bacterial infections.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Novel Topoisomerase Inhibitors against Francisella tularensis and Burkholderia pseudomallei [mdpi.com]
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
An In-Depth Technical Guide to the Core Chemical Properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
A Note on NBTIs-IN-6: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "this compound". The "NBTIs-IN-X" nomenclature likely refers to a cataloging system by a specific chemical supplier. This guide will, therefore, focus on the well-documented chemical and biological properties of the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs), using data from representative compounds to illustrate key characteristics.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[1][4] Unlike the fluoroquinolone class of antibiotics, which also target these enzymes, NBTIs bind to a distinct site, leading to a different mechanism of action and, importantly, a lack of cross-resistance with fluoroquinolones.[1][3][5] This makes NBTIs a critical area of research in the face of rising antimicrobial resistance.[1][2]
The general chemical scaffold of NBTIs consists of three key components[6][7][8]:
-
Left-Hand Side (LHS): Typically a bicyclic or tricyclic heteroaromatic system that intercalates between DNA base pairs.
-
Right-Hand Side (RHS): A moiety that binds to a hydrophobic pocket in the topoisomerase enzyme.
-
Linker: A central unit that connects the LHS and RHS, providing the correct spatial orientation for binding.
Mechanism of Action
NBTIs inhibit the catalytic activity of DNA gyrase and topoisomerase IV. Their mechanism involves binding to the enzyme-DNA complex before DNA cleavage, which is distinct from fluoroquinolones that trap the complex after double-strand DNA breaks have occurred.[9] NBTIs primarily stabilize single-strand DNA breaks, preventing the religation of the DNA backbone and ultimately leading to bacterial cell death.[1][3]
Below is a diagram illustrating the signaling pathway of NBTI action.
Caption: Mechanism of action of NBTIs in a bacterial cell.
Quantitative Data on NBTI Activity
The antibacterial efficacy and enzyme inhibition of NBTIs are quantified through various assays. The following tables summarize key data for representative NBTI compounds found in the literature.
Table 1: In Vitro Antibacterial Activity (MIC) of Representative NBTIs
| Compound | Organism | MIC (µg/mL) | Reference |
| Amide 1a | Fluoroquinolone-resistant MRSA | 0.125 | [1] |
| Amide 1a | A. baumannii | 2 | [1] |
| Amide 1a | E. coli | 2 | [1] |
| NBTIs-IN-4 | Gram-positive pathogens | Not specified | [10] |
| EC/11716 | M. abscessus (in 7H9 broth) | 2.5 µM | [11] |
| EC/11716 | M. abscessus (in CAMH broth) | 6.5 µM | [11] |
| Indane NBTI 2a | P. aeruginosa ATCC 27853 | Not specified | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Enzyme Inhibition (IC₅₀) of Representative NBTIs
| Compound | Target Enzyme | IC₅₀ | Reference |
| Amide 1a | S. aureus DNA Gyrase (Supercoiling) | 150 nM | [1] |
| Amide 1a | S. aureus Topoisomerase IV (Decatenation) | 653 nM | [1] |
| Gepotidacin | S. aureus DNA Gyrase (Supercoiling) | 150 nM | [1] |
| Gepotidacin | S. aureus Topoisomerase IV (Decatenation) | 2612 nM (approx. 4x weaker than Amide 1a) | [1] |
| NBTIs-IN-4 | DNA gyrase and Topoisomerase IV | Not specified | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The characterization of NBTIs involves a series of standardized in vitro and in vivo experiments.
A. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the NBTI that inhibits the visible growth of a bacterium.
Protocol Outline:
-
Preparation: A two-fold serial dilution of the NBTI compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated at a temperature suitable for the bacterium's growth (e.g., 37°C) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the NBTI in which no visible growth of the bacterium is observed.
B. DNA Gyrase Supercoiling Assay
This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the NBTI compound.
-
Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.
-
Termination: The reaction is stopped, and the DNA is purified.
-
Analysis: The different forms of plasmid DNA (relaxed, supercoiled, and intermediate forms) are separated by agarose gel electrophoresis and visualized with a DNA stain. The intensity of the bands is quantified to determine the IC₅₀.
C. Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared with catenated DNA (kinetoplast DNA is often used), topoisomerase IV, ATP, and a range of NBTI concentrations.
-
Incubation: The mixture is incubated to allow for the decatenation reaction.
-
Termination and Analysis: The reaction is stopped, and the products (decatenated circular DNA) are separated from the catenated substrate by agarose gel electrophoresis. The IC₅₀ is calculated based on the reduction of decatenated product.
The following diagram illustrates a general experimental workflow for the characterization of NBTIs.
Caption: A typical experimental workflow for characterizing NBTIs.
Conclusion
Novel Bacterial Topoisomerase Inhibitors represent a significant advancement in the fight against antibiotic-resistant bacteria. Their unique mechanism of action and potent activity against a broad spectrum of pathogens, including resistant strains, make them a focal point of modern drug discovery. The continued exploration of their structure-activity relationships and optimization of their pharmacokinetic and safety profiles are crucial for the development of new, effective antibacterial therapies.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NBTIs-IN-4 | TargetMol [targetmol.com]
- 11. A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Technical Guide
Disclaimer: The following technical guide provides a general overview of the initial toxicity screening methodologies applicable to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). As of the latest literature search, no specific data or studies pertaining to a compound designated "NBTIs-IN-6" are publicly available. Therefore, this document outlines the core principles and experimental approaches for the toxicity assessment of a novel NBTI, using data from representative compounds of this class where available.
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, allowing them to circumvent existing resistance mechanisms.[1][2] The typical NBTI structure consists of a "left-hand side" (LHS) moiety that intercalates with DNA, a "right-hand side" (RHS) that binds to a pocket on the enzyme, and a central linker.
The preclinical development of any new chemical entity, including NBTIs, necessitates a thorough evaluation of its safety profile. Initial toxicity screening is critical to identify potential liabilities early, guiding lead optimization and identifying candidates for further development. Key toxicological endpoints evaluated at this stage include general cytotoxicity, off-target pharmacology (such as cardiotoxicity), and genotoxicity. This guide details the standard experimental protocols and data presentation for the initial toxicity assessment of a novel NBTI compound.
In Vitro Toxicity Screening
In vitro assays are fundamental to early toxicity screening, offering high-throughput capabilities to assess the effects of a compound on various cell lines.[3][4][5] These tests provide crucial data on cytotoxicity and potential off-target effects, such as inhibition of the hERG channel, a common concern for drug candidates.
Quantitative Data Summary
The following tables summarize the type of quantitative data generated during initial in vitro toxicity screening. Data for specific NBTIs are included where publicly available.
Table 1: In Vitro Cytotoxicity Data for Representative NBTIs
| Compound | Assay Type | Cell Line | IC50 (µM) | Observation | Reference |
| [Example NBTI] | MTT / Neutral Red | HepG2 (Liver) | Data not available | N/A | N/A |
| [Example NBTI] | MTT / Neutral Red | HEK293 (Kidney) | Data not available | N/A | N/A |
| Gepotidacin | LDH Release | THP-1 (Monocyte) | > 117 (50 mg/L) | <5% LDH release after 24h incubation. Not significantly different from control. | [6] |
IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.
Table 2: In Vitro hERG Channel Inhibition Data
| Compound | Assay Type | IC50 (µM) | Observation | Reference |
| [Example NBTI] | Patch-Clamp | Data not available | N/A | N/A |
| Viquidacin | Patch-Clamp | Data not available | Discontinued due to hERG-related cardiotoxicity. | N/A |
| NBTI 5463 | Patch-Clamp | > 333 | Low hERG channel inhibition. | N/A |
| Cisapride (Positive Control) | Patch-Clamp | 0.048 - 0.053 | Potent hERG inhibitor. | [7] |
| Verapamil (Positive Control) | Patch-Clamp | 0.864 - 1.697 | Moderate hERG inhibitor. | [7] |
hERG: human Ether-à-go-go-Related Gene. Inhibition of this potassium channel can lead to cardiac arrhythmia.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Plating: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test NBTI compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on the hERG potassium ion channel.[11]
Principle: This electrophysiological technique measures the ion currents flowing through the hERG channels in a single cell. By "clamping" the cell membrane at a specific voltage, the inhibitory effect of a compound on the channel's function can be directly quantified.
Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel, such as CHO or HEK293 cells.[11] Culture the cells under standard conditions. On the day of the experiment, detach the cells to create a single-cell suspension.
-
Recording Solutions: Use a physiological extracellular solution (e.g., containing in mM: 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH 7.2).[12]
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at a physiological temperature (35-37°C).[11][13]
-
Form a high-resistance seal (≥1 GΩ) between the micropipette and the cell membrane.[13]
-
Apply a specific voltage protocol to elicit hERG currents. A common protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to -80 mV to measure the peak tail current.[1][12]
-
-
Compound Application: After establishing a stable baseline current in the vehicle solution, perfuse the cell with increasing concentrations of the test NBTI compound.[13]
-
Data Acquisition and Analysis:
-
Record the hERG tail current at each concentration until a steady-state block is achieved.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Toxicity Screening
Following in vitro assessment, promising candidates are evaluated in animal models to understand their toxicity in a whole biological system. The initial in vivo study is typically an acute toxicity test to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Quantitative Data Summary
Table 3: Acute In Vivo Toxicity Data for Representative NBTIs
| Compound | Species | Route | LD50 (mg/kg) | Observation | Reference |
| [Example NBTI] | Mouse | Oral | Data not available | N/A | N/A |
| [Example NBTI] | Rat | IV | Data not available | N/A | N/A |
| Gepotidacin | Galleria mellonella | Injection | Non-toxic up to 32 mg/L | No larval death observed. | [14] |
LD50: The dose of a substance that is lethal to 50% of a test population. The G. mellonella model is an invertebrate model often used for preliminary in vivo efficacy and toxicity screening.
Experimental Protocols
This method determines the acute toxicity of a substance after a single oral dose and allows for its classification.[3]
Principle: The test uses a stepwise procedure with a small number of animals (typically 3 per step). The outcome (mortality or survival) at one dose determines the next dose level to be tested.[3] This approach minimizes animal usage while providing sufficient information for hazard classification.[3]
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Sprague-Dawley rats or CD-1 mice).[3]
-
Housing and Fasting: House animals individually. Prior to dosing, fast the animals (e.g., withhold food overnight for rats, 3-4 hours for mice), but not water.[3]
-
Dose Preparation and Administration: Prepare the NBTI compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Administer the substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[5]
-
Starting Dose: Select a starting dose from one of the defined levels (e.g., 5, 50, 300, or 2000 mg/kg) based on any existing data or structure-activity relationships.[5]
-
Stepwise Procedure:
-
Step 1: Dose three fasted animals at the selected starting dose.
-
Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for up to 14 days.[15]
-
Next Step: The outcome determines the subsequent step. For example, if 2 or 3 animals die, the test is stopped and the substance is classified. If no or one animal dies, the procedure is repeated at a higher or lower dose level according to the specific OECD 423 flowchart until a clear outcome is obtained.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[15]
Mandatory Visualizations
Mechanism of Action of NBTIs
Caption: Generalized mechanism of action for Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Initial Toxicity Screening Workflow for a Novel NBTI
Caption: A typical workflow for the initial toxicity screening of a novel NBTI candidate.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. sophion.com [sophion.com]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: NBTIs-IN-6 Solution Preparation and Storage
Disclaimer: Specific experimental data for a compound designated "NBTIs-IN-6" is not publicly available. The following application notes and protocols are based on the general characteristics of the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and may require optimization for a specific, novel compound.
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, allowing them to circumvent existing target-mediated resistance.[3][4][5] The development of NBTIs is a critical area of research aimed at addressing the challenge of multidrug-resistant bacterial infections.[6] Proper preparation and storage of NBTI solutions are crucial for obtaining accurate and reproducible results in both in vitro and in vivo studies.
Physicochemical Properties and Solubility
The solubility of NBTIs can vary significantly based on their specific chemical structure. Generally, modifications to the core structure, such as the introduction of hydroxyl or basic amino groups, can enhance aqueous solubility.[4][5][7] For instance, the introduction of a hydroxyl group has been shown to improve solubility by over 100-fold.[4][5]
Table 1: Solubility of Representative NBTIs
| Compound | Solubility | Conditions |
| Compound 2a | >0.5 mg/mL | pH 6.5 |
| NBTI 5463 | >1,000 µM | Not specified |
Note: This table presents examples from the literature and should be used as a general guideline. The solubility of this compound must be determined empirically.
Recommended Solvents and Stock Solution Preparation
For initial solubilization, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved in DMSO, further dilutions can be made in aqueous buffers or cell culture media. It is crucial to be mindful of the final DMSO concentration in experimental assays, as high concentrations can be toxic to cells.
Experimental Protocols
Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance in a chemical fume hood.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays (e.g., MIC Determination)
Working solutions for in vitro assays, such as Minimum Inhibitory Concentration (MIC) determination, are typically prepared by diluting the stock solution in an appropriate bacteriological medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1]
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired culture medium to achieve the final concentrations required for the assay.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
Formulation for In Vivo Studies
For in vivo administration, the formulation will depend on the route of administration (e.g., oral, intravenous). NBTIs have been successfully administered orally in mouse models.[8][9] A common approach involves preparing a suspension or solution in a pharmaceutically acceptable vehicle.
-
Vehicle Selection: Choose an appropriate vehicle based on the compound's solubility and the intended route of administration. Common vehicles for oral gavage in rodents include 0.5% (w/v) methylcellulose in water or a solution containing a small percentage of a solubilizing agent like Tween 80.
-
Preparation:
-
For a solution, dilute the DMSO stock solution in the chosen vehicle.
-
For a suspension, the powdered compound can be directly suspended in the vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Administration: The formulation should be prepared fresh daily and administered to the animals at the required dose based on their body weight.
Storage and Stability
-
Solid Compound: Store the powdered form of this compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Stock Solutions: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
The stability of NBTIs in biological matrices such as plasma and microsomes can vary.[10] It is advisable to perform stability studies if the compound will be incubated in such matrices for extended periods.
Signaling Pathways and Experimental Workflows
Mechanism of Action of NBTIs
Caption: Mechanism of action of NBTIs.
Workflow for this compound Solution Preparation
Caption: Workflow for this compound solution preparation and use.
References
- 1. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergy of NBTIs-IN-6 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of NBTIs-IN-6, a novel bacterial topoisomerase inhibitor, in combination with other antibiotic classes. The methodologies outlined below are designed to provide a robust framework for preclinical assessment of combination therapies aimed at overcoming multidrug-resistant (MDR) bacterial infections.
Introduction to this compound and Antibiotic Synergy
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[1][2][3] NBTIs function by stabilizing single-strand DNA breaks, a mechanism distinct from that of fluoroquinolones, which primarily induce double-strand breaks.[1][2] This unique mechanism suggests that NBTIs like this compound may exhibit synergistic or advantageous interactions when combined with other antibiotics, potentially lowering the required therapeutic dose, reducing the likelihood of resistance development, and expanding the spectrum of activity.
The assessment of antibiotic synergy is crucial in the development of combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Standard in vitro methods to quantify these interactions include the checkerboard assay, time-kill curve analysis, and the Epsilometer test (E-test).
Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6][7] This method involves a two-dimensional titration of two compounds in a microtiter plate to identify the minimal inhibitory concentration (MIC) of each drug alone and in combination.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic(s) in an appropriate solvent (e.g., DMSO, water) at a concentration of at least 100x the expected MIC.
-
Bacterial Inoculum Preparation: Culture the test bacterial strain (e.g., MRSA, P. aeruginosa, A. baumannii) overnight on an appropriate agar plate.[1] Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G) and a two-fold serial dilution of the partner antibiotic along the x-axis (e.g., columns 1-10).
-
Row H should contain the serial dilution of this compound alone, and column 11 should contain the serial dilution of the partner antibiotic alone to determine their individual MICs.[7][9]
-
Well H12 serves as the growth control (no antibiotic).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[5][7]
-
Interpretation of FICI Values: [5][6][7]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[10][11][12]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Test Conditions: Prepare flasks containing MHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Partner antibiotic alone (at a relevant concentration)
-
This compound and the partner antibiotic in combination (at the same concentrations as the individual agents)
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with shaking.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12] Perform serial dilutions in sterile saline or phosphate-buffered saline and plate onto appropriate agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves: [13][14]
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from synergy testing should be summarized in clear and concise tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against [Bacterial Strain]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | Value | Value | Value | \multirow{2}{}{Value} | \multirow{2}{}{Synergy/Additive/Indifference/Antagonism} |
| Antibiotic X | Value | Value | Value |
Table 2: Time-Kill Assay Results for this compound and Antibiotic X against [Bacterial Strain]
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | log₁₀ CFU/mL at 24h | Change in log₁₀ CFU/mL | Interpretation |
| Growth Control | Value | Value | Value | - |
| This compound (Concentration) | Value | Value | Value | - |
| Antibiotic X (Concentration) | Value | Value | Value | - |
| This compound + Antibiotic X | Value | Value | Value | Synergy/Indifference/Antagonism |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex pathways and workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for the time-kill curve assay.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Epsilometer Test (Etest) for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting NBTIs-IN-6 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTIs-IN-6, focusing on common solubility issues encountered in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a member of the Novel Bacterial Topoisomerase Inhibitors (NBTIs) class of potent antibacterial agents. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[1][2] Like many small molecule inhibitors, NBTIs, including this compound, are often hydrophobic in nature. This inherent hydrophobicity leads to poor solubility in aqueous buffers, which are the standard for most biological assays. Poor solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.
Q2: What is the general approach to dissolving this compound for in vitro assays?
The recommended approach involves creating a concentrated stock solution in an organic solvent, followed by serial dilution into the final aqueous assay buffer.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO).[3][4] Ensure the compound is fully dissolved. Sonication can aid in this process.[5]
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous assay buffer to reach the desired final concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the DMSO stock.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to avoid solvent effects on your biological system.[3][5]
Q3: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is generally not recommended due to its hydrophobic nature, which will likely result in very low solubility and precipitation.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve issues related to the precipitation of this compound during your experiments.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A flowchart for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
1. Verify Final DMSO Concentration:
-
Question: Is the final concentration of DMSO in my assay buffer greater than 1%?
-
Rationale: High concentrations of DMSO can cause hydrophobic compounds to precipitate when diluted into an aqueous environment. While this compound is soluble in 100% DMSO, its solubility decreases dramatically as the percentage of water increases.
-
Solution: Adjust your dilution scheme to ensure the final DMSO concentration is at or below 1%. This may involve preparing a more concentrated initial stock solution if feasible.
2. Adjust Buffer pH:
-
Question: What is the pH of my aqueous buffer?
-
Rationale: Many NBTIs contain amine groups, which can be protonated at acidic pH.[6][7] This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility. In neutral or basic solutions, the amine is more likely to be in its free base form, which is less soluble.
-
Solution: If your buffer is neutral or basic (pH > 7.4), consider using a buffer with a slightly acidic pH (e.g., pH 6.0-7.0). Always check for the compatibility of a lower pH with your experimental system.
3. Incorporate a Co-solvent:
-
Question: Have I tried adding a co-solvent to my buffer?
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[8]
-
Solution: Introduce a small percentage of a biocompatible co-solvent into your final assay buffer. Common choices and starting concentrations are listed in the table below. It is recommended to prepare your buffer with the co-solvent before adding the this compound DMSO stock.
4. Use a Non-ionic Surfactant:
-
Question: Is a surfactant compatible with my assay?
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9] Non-ionic surfactants are generally less denaturing to proteins than ionic surfactants.
-
Solution: If your assay allows, add a low concentration of a non-ionic surfactant to your buffer.
5. Assess Temperature Effects:
-
Question: At what temperature am I preparing my solutions?
-
Rationale: The solubility of many compounds increases with temperature.
-
Solution: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help to keep the compound in solution.[10] Ensure this temperature is not detrimental to other components of your assay.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides a general guide for using co-solvents and surfactants to enhance the solubility of hydrophobic small molecules.
| Additive | Type | Typical Starting Concentration | Mechanism of Action | Considerations |
| DMSO | Organic Solvent | < 1% (final) | Initial solubilization of stock | Can affect cell viability and enzyme activity at higher concentrations. |
| PEG-400 | Co-solvent | 1-5% (v/v) | Reduces solvent polarity | Generally biocompatible. |
| Ethanol | Co-solvent | 1-5% (v/v) | Reduces solvent polarity | Can be toxic to some cells at higher concentrations. |
| Glycerin | Co-solvent | 1-5% (v/v) | Reduces solvent polarity | Increases viscosity of the solution. |
| Tween® 20 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Micelle formation | Can interfere with some assays. |
| Triton™ X-100 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Micelle formation | Can interfere with some assays. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions:
-
Prepare Stock Solution:
-
Accurately weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Prepare Assay Buffer:
-
Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) at the appropriate pH.
-
If using a co-solvent or surfactant, add it to the buffer at the desired final concentration and mix well.
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
-
Prepare Working Solution:
-
If necessary, warm the assay buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the this compound DMSO stock into the prepared assay buffer. For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, you would add 1 µL of the stock to 999 µL of buffer.
-
Add the DMSO stock directly to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Signaling Pathway
Mechanism of Action of NBTIs:
NBTIs inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. NBTIs bind to a transient pocket on the enzyme-DNA complex, stabilizing a single-strand DNA break and preventing the re-ligation of the DNA. This leads to an accumulation of stalled cleavage complexes, ultimately resulting in bacterial cell death.
Caption: The signaling pathway of NBTIs leading to bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Chapter 22 notes [web.pdx.edu]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
NBTIs-IN-6 off-target effects and how to mitigate them
Welcome to the technical support center for NBTIs-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the off-target effects of this compound and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel bacterial topoisomerase inhibitor (NBTI). Its primary mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV (Topo IV).[1][2][3][4][5] Unlike fluoroquinolone antibiotics, NBTIs bind to a distinct site on the enzyme-DNA complex.[2][6] This binding event stabilizes a single-strand DNA break, preventing the re-ligation of the DNA and ultimately leading to bacterial cell death.[6][7]
Q2: What are the known or potential off-target effects of this compound?
As a novel chemical entity, the off-target profile of this compound requires careful characterization. Based on data from the broader NBTI class and other small molecule inhibitors, two primary areas of concern for off-target activity are:
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common off-target effect for various small molecules and has been a challenge in the development of some NBTIs.[2][8] This can lead to cardiotoxicity.
-
Human Topoisomerase IIα (TOP2A) Inhibition: As the human homolog of the bacterial targets, TOP2A is a critical potential off-target. Inhibition of human topoisomerases can result in cytotoxicity in human cells.[7]
Q3: How can I determine if unexpected results in my experiment are due to off-target effects of this compound?
Unexpected phenotypes, such as cytotoxicity in eukaryotic cell lines at concentrations where bacterial inhibition is not the primary goal, or contradictory results between different assay formats, may indicate off-target effects. A systematic approach to de-risk these effects is recommended. This involves a combination of in vitro biochemical assays, cell-based assays, and broader selectivity profiling.
Q4: What are the general strategies to mitigate off-target effects?
Mitigation can be approached from several angles:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing engagement of lower-affinity off-targets.
-
Structural Modification: If off-target effects are identified early in development, medicinal chemistry efforts can be directed to modify the this compound scaffold to improve selectivity.[9] This involves creating analogs and re-screening for on- and off-target activities.
-
Use of Control Compounds: Employ structurally related but inactive analogs of this compound in your experiments. If the inactive analog produces the same unexpected phenotype, it is more likely due to a non-specific effect of the chemical scaffold rather than a specific off-target protein interaction.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity in mammalian cell lines (e.g., HepG2, HEK293) at concentrations close to the bacterial MIC. | Off-target inhibition of an essential human protein, such as human topoisomerase IIα (TOP2A). | 1. Perform a TOP2A inhibition assay to determine the IC50 of this compound against the human enzyme. 2. Compare the TOP2A IC50 to the bacterial enzyme IC50 to calculate a selectivity index (See Table 1). 3. If selectivity is low, consider using a more selective analog if available, or use lower concentrations of this compound. |
| Inconsistent results between in vitro and in vivo experiments, with higher toxicity observed in vivo. | Potential cardiotoxicity due to off-target hERG channel inhibition, which would not be detected in standard cell viability assays. | 1. Conduct a hERG inhibition assay (e.g., automated patch clamp) to determine the IC50 of this compound for the hERG channel. 2. A low IC50 value (e.g., <10 µM) suggests a risk of cardiotoxicity. 3. Consult preclinical safety guidelines for acceptable therapeutic windows for hERG inhibition. |
| Phenotype is observed, but it does not align with the known function of DNA gyrase/Topo IV inhibition. | This compound may have an unknown off-target. This could be another enzyme (e.g., a kinase) or receptor. | 1. Perform a broad off-target screening panel, such as a commercial kinome scan, to identify potential kinase off-targets. 2. Utilize a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are stabilized by this compound binding in a cellular context. |
Quantitative Data Summary
The following tables summarize hypothetical selectivity and safety data for this compound.
Table 1: this compound Target Selectivity Profile
| Target | Organism | IC50 (nM) | Selectivity Index (vs. S. aureus Gyrase) |
| DNA Gyrase | S. aureus | 15 | 1 |
| Topoisomerase IV | E. coli | 60 | 0.25 |
| Topoisomerase IIα (TOP2A) | Human | 4,500 | 300 |
The selectivity index is calculated as IC50 (Off-Target) / IC50 (Primary Target). A higher index indicates greater selectivity.
Table 2: this compound Safety Profile
| Off-Target | Assay Type | IC50 (µM) | Risk Assessment |
| hERG Channel | Automated Patch Clamp | 12 | Moderate Risk. Monitor for QT prolongation in in vivo studies. |
| General Cytotoxicity (HepG2) | Cell Viability (72h) | 25 | Low risk at therapeutic concentrations. |
Mandatory Visualizations
Caption: Workflow for the systematic investigation of suspected off-target effects.
Caption: On-target vs. potential off-target pathways for this compound.
Caption: Decision tree for addressing confirmed off-target activities.
Detailed Experimental Protocols
Protocol 1: hERG Inhibition Assay using Automated Patch Clamp
Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-90% confluency under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a concentration range (e.g., 0.01, 0.1, 1, 10, 100 µM) in the appropriate extracellular buffer. The final DMSO concentration should be ≤0.1%.
-
Automated Patch Clamp:
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch-clamp instrument (e.g., QPatch or Patchliner).
-
The instrument will perform whole-cell patch-clamp recordings.
-
Establish a stable baseline current in the extracellular buffer.
-
Apply the different concentrations of this compound to the cells.
-
Record the hERG current in response to a voltage step protocol designed to elicit characteristic hERG tail currents.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Normalize the current to the baseline control (vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Human Topoisomerase IIα (TOP2A) Inhibition Assay
Objective: To measure the inhibitory activity of this compound against human TOP2A and assess selectivity.
Methodology:
-
Assay Principle: This assay measures the ability of TOP2A to relax supercoiled plasmid DNA. Inhibition of the enzyme leaves the DNA in its supercoiled state.
-
Reagents:
-
Recombinant human TOP2A enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (containing ATP).
-
This compound and a known TOP2A inhibitor (e.g., etoposide) as a positive control.
-
-
Procedure:
-
Prepare reaction mixtures in microfuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA, and the desired concentration of this compound (or control).
-
Initiate the reaction by adding human TOP2A enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Perform gel electrophoresis to separate the supercoiled (un-relaxed) and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.
-
Quantify the band intensities for the supercoiled and relaxed DNA using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended targets in a cellular environment and to identify novel off-target binders.
Methodology:
-
Cell Treatment: Treat intact cultured cells (bacterial or mammalian) with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Analysis:
-
Collect the supernatant.
-
Analyze the soluble protein fraction by Western blot for a specific target to generate a "melting curve." A ligand-bound protein is typically stabilized and will have a higher melting temperature.
-
For off-target discovery, the soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry (MS). Proteins that are stabilized by this compound will be more abundant in the soluble fraction at higher temperatures compared to the vehicle control.
-
-
Data Analysis:
-
For Western blot, plot the band intensity against temperature to generate melting curves for the vehicle and drug-treated samples. A shift in the curve indicates target engagement.
-
For MS, identify proteins that show a statistically significant thermal shift upon drug treatment. These are potential off-targets.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gosset.ai [gosset.ai]
- 6. mdpi.com [mdpi.com]
- 7. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Profiling and Binding Affinity Prediction of NBTI Antibacterials against DNA Gyrase Enzyme by Multidimensional Machine Learning and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design, synthesis and testing of novel tricyclic topoisomerase inhibitors for the treatment of bacterial infections part 1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Chemical Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Disclaimer: Initial searches for the specific compound "NBTIs-IN-6" did not yield any specific synthesis information. Therefore, this technical support center provides a comprehensive guide to the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) as a class of compounds, drawing upon common synthetic strategies and troubleshooting techniques reported in the scientific literature. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to NBTI Synthesis
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents.[1][2][3][4] Their general structure consists of three key components: a "left-hand side" (LHS) moiety that intercalates with bacterial DNA, a "right-hand side" (RHS) moiety that binds to a hydrophobic pocket of the enzyme, and a linker connecting the two.[5][6] The synthesis of NBTIs often involves a multi-step sequence, with common key reactions including reductive amination and amide bond formation to construct the linker and attach the RHS moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing NBTIs?
A1: Researchers often face challenges such as low yields in key coupling reactions, the formation of side products, difficulties in purifying polar and basic final compounds, and ensuring stereochemical control where applicable.[7][8][9] The multi-step nature of the synthesis also requires careful optimization of each step to achieve a satisfactory overall yield.[1]
Q2: How can I improve the yield of the reductive amination step?
A2: Optimizing the reductive amination reaction is crucial for many NBTI syntheses. Key factors to consider include the choice of reducing agent, reaction conditions, and stoichiometry. Softer reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they can selectively reduce the imine in the presence of the aldehyde or ketone.[10][11] Other strategies include ensuring anhydrous conditions, using a slight excess of the amine or aldehyde, and adjusting the pH with a catalytic amount of acid, like acetic acid.[7][12]
Q3: What are the best practices for amide coupling reactions in NBTI synthesis?
A3: Amide bond formation is another critical step. The choice of coupling reagent is vital, with common options including carbodiimides like EDC in combination with additives such as HOBt or DMAP.[8][13] For challenging couplings, especially with electron-deficient amines, phosphonium or aminium reagents can be more effective.[8] Optimizing the base, solvent, and temperature is also critical to maximize yield and minimize side reactions like racemization.[14]
Q4: What are effective purification strategies for the final NBTI compounds?
A4: NBTIs are often polar and contain basic nitrogen atoms, which can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[15] Strategies to overcome this include using an amine-modified stationary phase, adding a competing amine like triethylamine to the mobile phase, or employing reverse-phase chromatography.[15][16][17] For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can also be a successful strategy.[16]
Troubleshooting Guide
Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine.[7][12] |
| Inactive reducing agent. | Use a fresh bottle of the reducing agent. Test the activity of the reducing agent on a simple substrate.[11] | |
| Formation of side products (e.g., dialkylation) | Incorrect stoichiometry. | If the amine is more valuable, use a slight excess of the aldehyde. If performing a one-pot reaction, having the amine in excess can minimize dialkylation.[7] |
| Reduction of the starting aldehyde/ketone | The reducing agent is too strong. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are less likely to reduce the carbonyl group.[10] |
| Difficulty in isolating the product | The product is a polar amine. | Use acid-base liquid-liquid extraction to separate the basic amine product from non-basic impurities. Be aware that the starting amine will also be extracted.[9] Consider using specialized chromatography techniques as mentioned in the FAQs. |
Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low yield | Poor activation of the carboxylic acid. | Choose a more suitable coupling reagent. For electron-deficient amines or sterically hindered substrates, stronger coupling reagents like HATU or COMU may be necessary.[14] |
| Low nucleophilicity of the amine. | Increase the reaction temperature or use a more polar aprotic solvent like DMF or NMP. The addition of a catalyst like DMAP can also be beneficial.[13] | |
| Racemization of chiral centers | The reaction conditions are too harsh. | Use additives like HOBt or HOAt to suppress racemization. Running the reaction at a lower temperature can also help.[8] |
| Formation of an N-acylurea byproduct | Using carbodiimide coupling agents (e.g., DCC, EDC). | Add HOBt or an equivalent additive to trap the activated acid and prevent the formation of the N-acylurea.[8] |
Quantitative Data Summary
While specific yield data for "this compound" is unavailable, the following table summarizes common reagents and conditions for key reactions in the synthesis of various NBTIs and related heterocyclic compounds, as found in the literature.
| Reaction | Substrates | Reagents & Conditions | Yield | Reference |
| Reductive Amination | Aldehyde/Ketone + Amine | NaBH(OAc)₃, DCE, rt | Generally Good | [10] |
| Reductive Amination | Aldehyde + Amine | NaBH₃CN, MeOH, pH ~6-7 | Generally Good | [10] |
| Amide Coupling | Carboxylic Acid + Amine | EDC, HOBt, DIPEA, DMF, rt | Variable | [8] |
| Amide Coupling | Carboxylic Acid + Aniline | EDC, DMAP, cat. HOBt, CH₃CN | Good to Excellent | [13] |
| N-alkylation of 2-pyridone | 2-pyridone + Ethyl bromoacetate | K₂CO₃, Acetone, reflux | Not specified | [18] |
Experimental Protocols
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Amide Coupling using EDC and HOBt
-
To a solution of the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.0-1.2 equiv) in an anhydrous solvent such as dimethylformamide (DMF) or DCM at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv).
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Workflow and Pathway Diagrams
A generalized synthetic workflow for the preparation of a Novel Bacterial Topoisomerase Inhibitor (NBTI) is depicted below. This workflow illustrates the key stages, from the preparation of the core scaffolds to the final coupling and purification steps.
Caption: Generalized workflow for the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
This diagram illustrates a common strategy where the left-hand side (LHS) and right-hand side (RHS) moieties are synthesized and functionalized separately before being joined together through a key coupling reaction. Subsequent deprotection and purification steps yield the final NBTI compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NBTIs-IN-6 Delivery in Animal Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTIs-IN-6 in animal infection models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI). It functions by dually inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism is distinct from that of fluoroquinolone antibiotics, which allows NBTIs to be effective against fluoroquinolone-resistant bacterial strains.[1][4] The left-hand side (LHS) of the NBTI molecule intercalates into the bacterial DNA, while the right-hand side (RHS) binds to a non-catalytic pocket at the interface of the GyrA or ParC subunits of the enzymes.[2][5][6] This stabilizes a state where the DNA is cleaved, leading to an accumulation of single-strand DNA breaks and ultimately bacterial cell death.[5][7][8]
Q2: We are observing poor efficacy of this compound in our animal model despite good in vitro activity. What are the potential causes?
A2: Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. For NBTIs like this compound, several factors could be at play:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance in the animal model.
-
Formulation and Solubility Issues: NBTIs are often poorly soluble in aqueous solutions, which can lead to precipitation at the injection site or poor absorption from the gastrointestinal tract if administered orally.[9]
-
Plasma Protein Binding: High plasma protein binding can reduce the concentration of free, active drug at the site of infection.
-
Efflux Pumps: In Gram-negative bacteria, efflux pumps can actively transport the compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[4]
-
Inadequate Dose or Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug at the site of infection.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
A3: Given that many NBTIs exhibit poor water solubility, a suitable formulation is critical for achieving adequate exposure in animal models. Here are some common approaches:
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Surfactants: These can be used to create micellar solutions that encapsulate the drug.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. A commonly used vehicle for NBTIs in preclinical studies is 30% (w/w) Captisol in water.[1][3]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can improve absorption.[9]
It is crucial to perform formulation feasibility studies to ensure the solubility and stability of this compound in the chosen vehicle at the desired concentration.
Q4: How can we monitor the delivery and exposure of this compound in our animal models?
A4: To confirm adequate delivery and exposure, it is essential to conduct pharmacokinetic (PK) studies in the same animal model used for efficacy experiments. This involves collecting blood samples at various time points after drug administration and measuring the concentration of this compound. Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure over time.
Troubleshooting Guides
Issue 1: Inconsistent results in efficacy studies.
| Potential Cause | Troubleshooting Step |
| Improper drug formulation | Ensure this compound is fully dissolved in the vehicle before each administration. Prepare fresh formulations regularly. Visually inspect for any precipitation. |
| Inaccurate dosing | Calibrate all dosing equipment. Ensure the correct volume is administered based on the most recent animal body weights. |
| Variability in infection severity | Standardize the inoculum preparation and administration to ensure a consistent bacterial load at the start of the experiment. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Step |
| Compound-related toxicity | NBTIs have been associated with cardiotoxicity (hERG inhibition).[10][11] Consider performing a maximum tolerated dose (MTD) study to determine a safe dose range. |
| Vehicle-related toxicity | Administer the vehicle alone to a control group of animals to assess its tolerability. |
| Off-target effects | Some NBTIs may have off-target activities. Review available data on the selectivity of this compound. |
Issue 3: Development of bacterial resistance to this compound during the study.
| Potential Cause | Troubleshooting Step |
| Sub-optimal dosing | Inadequate drug exposure can promote the selection of resistant mutants. Optimize the dose and dosing regimen based on PK/PD studies to maintain drug concentrations above the minimum inhibitory concentration (MIC). |
| Pre-existing resistant subpopulations | Characterize the baseline susceptibility of the bacterial strain to this compound. |
| Target-mediated resistance | Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the primary mechanisms of resistance to NBTIs. Sequence these genes in bacteria isolated from treated animals that fail therapy. |
Quantitative Data Summary
Table 1: In Vitro Activity of a Representative NBTI (AM-8722)
| Organism | MIC (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.008 |
| Staphylococcus aureus (Methicillin-resistant) | 0.008 |
| Streptococcus pneumoniae | 0.015 |
| Escherichia coli | 0.12 |
| Pseudomonas aeruginosa | 4 |
Data adapted from a study on AM-8722, a representative NBTI.[1]
Table 2: In Vivo Efficacy of a Representative NBTI (AM-8722) in a Murine Sepsis Model (S. aureus)
| Route of Administration | ED50 (mg/kg) | ED90 (mg/kg) | ED99 (mg/kg) |
| Intravenous (IV) | 4.5 | 8.2 | 15.0 |
| Oral (PO) | 10.2 | 20.5 | 41.3 |
ED50, ED90, and ED99 represent the doses required to achieve a 50%, 90%, and 99% reduction in bacterial CFU in the kidneys, respectively. Data adapted from a study on AM-8722.[1]
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
-
Animal Model: Use female CD-1 mice (or another appropriate strain), typically 6-8 weeks old.
-
Immunosuppression (if required): To establish a robust infection with some pathogens, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Inoculum Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase in an appropriate broth. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^6 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., oral gavage, intravenous injection). A vehicle control group and a positive control group (an antibiotic with known efficacy) should be included.
-
Efficacy Readout: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Data Analysis: Calculate the log10 CFU per gram of thigh tissue for each animal. Compare the bacterial loads between the treated and control groups to determine the efficacy of this compound.
Protocol 2: Formulation of this compound using Captisol
-
Materials: this compound powder, Captisol® (sulfobutylether-β-cyclodextrin), sterile water for injection.
-
Preparation of 30% (w/w) Captisol Solution: Weigh the required amount of Captisol and sterile water. For example, to make 10 g of a 30% solution, use 3 g of Captisol and 7 g of sterile water. Mix until the Captisol is completely dissolved.
-
Drug Formulation: Weigh the required amount of this compound to achieve the desired final concentration. Add the this compound powder to the 30% Captisol solution.
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but stability at that temperature should be confirmed.
-
Final Preparation: Adjust the pH if necessary. Filter the final solution through a 0.22 µm sterile filter for intravenous administration. Store the formulation as recommended based on stability studies.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The overview of development of novel bacterial topoisomerase inhibitors effective against multidrug-resistant bacteria in an academic environment: From early hits to in vivo active antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBTIs-IN-6 (Gepotidacin) Degradation and Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of the Novel Bacterial Topoisomerase Inhibitor (NBTI) NBTIs-IN-6 (represented by Gepotidacin/GSK2140944) and their potential interference in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a placeholder for a specific Novel Bacterial Topoisomerase Inhibitor. For the purpose of this guide, we will use Gepotidacin (formerly GSK2140944) as a representative compound. Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
The primary metabolic pathway for Gepotidacin involves oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4. This leads to the formation of metabolites, with the main circulating metabolite identified as M4 .[1][2][3] M4 is formed by the oxidation of the triazaacenaphthylene moiety of the parent molecule.[4] Under forced degradation conditions, NBTIs like Gepotidacin can also be susceptible to:
-
Hydrolysis: Degradation in the presence of acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.
Q2: What is the chemical structure of Gepotidacin and its main degradation product, M4?
Chemical Structure of Gepotidacin (this compound Representative)
| Compound | IUPAC Name | Chemical Formula | Molecular Weight |
| Gepotidacin | (2R)-2-[({4-[({3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl})methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | C₂₄H₂₈N₆O₃ | 448.5 g/mol |
Source: PubChem CID 25101874
Q3: How can degradation products of this compound interfere with analytical assays?
A3: Degradation products can interfere with assays in several ways:
-
Chromatographic Co-elution: A degradation product may have a similar retention time to the parent compound or other components of interest in an HPLC or LC-MS analysis, leading to inaccurate quantification.
-
Mass Spectrometry Interference: Degradation products might have mass-to-charge ratios (m/z) that are isobaric with the parent drug or internal standards, causing interference in MS-based detection.
-
Bioassay Interference: Degradation products may retain some biological activity, leading to an overestimation of the parent drug's potency. Conversely, they could inhibit the assay, leading to an underestimation.
-
False Positives/Negatives: In binding assays, degradation products might compete with the parent compound for binding sites, leading to inaccurate results.
Q4: What are the best practices for storing this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored under controlled conditions as determined by stability studies. General best practices include:
-
Temperature Control: Store at the recommended temperature, typically refrigerated or at controlled room temperature.
-
Light Protection: Store in light-resistant containers to prevent photolytic degradation.
-
Humidity Control: Protect from high humidity to prevent hydrolytic degradation.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC/LC-MS Analysis
Issue: You observe unexpected peaks in your chromatogram when analyzing this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
| Possible Cause | Recommended Action |
| Contamination | Prepare fresh mobile phase and sample diluent. Flush the injection port and column. |
| Degradation Product | Review sample handling and storage procedures. Perform forced degradation studies to identify potential degradants. |
| Process-related Impurity | Consult the synthesis documentation for potential impurities from starting materials or by-products. |
| Co-elution | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution. |
Guide 2: Inconsistent Results in Bioassays
Issue: You are observing high variability or unexpected loss of activity in your this compound bioassays.
Caption: Troubleshooting workflow for inconsistent bioassay results.
| Possible Cause | Recommended Action |
| Degradation of Stock Solutions | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. |
| Interference from Degradation Products | If possible, isolate the major degradation products and test their activity in the bioassay to determine if they are active, inactive, or inhibitory. |
| Inaccurate Concentration Determination | Use a stability-indicating analytical method (e.g., HPLC-UV) to confirm the concentration of the active this compound in your samples before performing the bioassay. |
| Matrix Effects | Ensure that the sample matrix (e.g., solvent, buffer) is consistent across all experiments and does not interfere with the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate potential degradation products for analytical method development and stability assessment.
Caption: Workflow for a forced degradation study.
Materials:
-
This compound (Gepotidacin)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Expose solid this compound or a solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Sample at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Sample at specified time points.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent drug in the presence of its degradation products.
Objective: To develop an HPLC method that separates this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of compounds.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Develop a gradient elution method to ensure the separation of compounds with different polarities.
-
-
Wavelength Selection: Determine the optimal UV detection wavelength by obtaining the UV spectrum of this compound.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Example HPLC Parameters (to be optimized):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of Gepotidacin |
| Injection Volume | 10 µL |
Signaling Pathway
NBTIs, including Gepotidacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
References
Validation & Comparative
Comparing NBTIs-IN-6 efficacy against other NBTIs
An Objective Comparison of BCL6 Transcriptional Inhibitors for Researchers
While a specific B-cell lymphoma 6 (BCL6) inhibitor termed "NBTIs-IN-6" could not be identified in the available literature, this guide provides a comparative analysis of several key non-nucleoside BCL6 transcriptional inhibitors (NBTIs) currently under investigation. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their efficacy, supported by experimental details.
The Role of BCL6 in Cancer
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is crucial for the formation of germinal centers in B-cells.[1][2] By repressing genes involved in the DNA damage response, cell cycle arrest, and apoptosis, BCL6 allows for the rapid proliferation and somatic hypermutation of B-cells necessary for an effective immune response.[1][3] However, the dysregulation and constitutive expression of BCL6 are implicated in the pathogenesis of several cancers, most notably Diffuse Large B-cell Lymphoma (DLBCL).[3][4] In these malignancies, BCL6 suppresses tumor suppressor genes, enabling unchecked cell growth and survival.[3] Consequently, inhibiting the function of BCL6 has emerged as a promising therapeutic strategy.[3]
The primary mechanism of BCL6-mediated transcriptional repression involves the recruitment of co-repressor complexes (SMRT, N-CoR, and BCOR) to its BTB/POZ domain.[4] Small molecule inhibitors have been developed to target the lateral groove of the BTB domain, thereby disrupting this protein-protein interaction, reactivating BCL6 target genes, and inducing apoptosis in BCL6-dependent cancer cells.
Comparative Efficacy of BCL6 Inhibitors
Several small molecule inhibitors targeting the BCL6 BTB domain have been developed. This section compares the efficacy of some of the most well-characterized inhibitors based on available preclinical data.
| Compound | Target | IC50 | Kd | GI50 (BCL6-dependent DLBCL cells) | Key Findings |
| 79-6 | BCL6 BTB Domain | ~318 µM (Reporter Assay)[5] | 129-138 µM[6][7] | Not specified, but effective in µM range[8] | First-generation inhibitor; selectively kills BCL6-dependent DLBCL cells and suppresses xenografts in mice.[7][8] |
| FX1 | BCL6 BTB Domain | ~35 µM (Reporter Assay)[5][9][10] | Not specified | ~36 µM (average)[11] | Over 100-fold more potent than 79-6; induces tumor regression in DLBCL xenografts with no observed toxicity.[5][10][12] |
| WK500B | BCL6 BTB Domain | Not specified | Not specified | Not specified | Orally available; effectively inhibits DLBCL tumor growth in vivo with favorable pharmacokinetics.[13] |
| WK692 | BCL6/SMRT Interaction | Not specified | Not specified | 1-5 µM (GCB-DLBCL cell lines)[14] | Potently inhibits DLBCL growth in vitro and in vivo; shows synergistic effects with EZH2 and PRMT5 inhibitors.[2][14] |
| A19 (PROTAC) | BCL6 (for degradation) | 5.48 - 28.50 nM (in different cell lines)[15] | DC50 = 34 pM | Not specified | A PROTAC that induces rapid and efficient degradation of BCL6; demonstrates superior antiproliferative activity compared to inhibitors.[15] |
Detailed Experimental Methodologies
The data presented above were generated using a variety of in vitro and in vivo assays. Below are the methodologies for some of the key experiments used to compare these inhibitors.
BCL6 Reporter Assay
This assay is used to measure the ability of a compound to inhibit the transcriptional repression activity of the BCL6 BTB domain.
-
Constructs : A fusion protein of the GAL4 DNA-binding domain (DBD) with the BCL6 BTB domain is co-transfected into cells with a luciferase reporter plasmid containing GAL4 binding sites in its promoter.
-
Principle : The BCL6 BTB domain recruits co-repressors, leading to the repression of luciferase expression.
-
Procedure : Cells are treated with varying concentrations of the inhibitor (e.g., FX1 or 79-6) or a vehicle control.
-
Readout : Luciferase activity is measured. An effective inhibitor will disrupt the BCL6-co-repressor interaction, leading to an increase in luciferase expression.
-
Analysis : The IC50 value is calculated as the concentration of the inhibitor that restores 50% of the luciferase activity.[5]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a small molecule inhibitor and its protein target.
-
Labeling : The BCL6 BTB domain protein is fluorescently labeled.
-
Titration : A fixed concentration of the labeled BCL6 protein is mixed with a serial dilution of the inhibitor.
-
Measurement : The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. The binding of the inhibitor to the protein alters its hydration shell, charge, and size, which in turn changes its movement in the temperature gradient.
-
Analysis : A binding curve is generated by plotting the change in thermophoresis against the inhibitor concentration. The dissociation constant (Kd) is then derived from this curve.
Cell Viability and Growth Inhibition (GI50) Assays
These assays determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Culture : BCL6-dependent and BCL6-independent DLBCL cell lines are cultured.
-
Treatment : Cells are treated with a range of concentrations of the BCL6 inhibitor for a specified period (e.g., 48 or 72 hours).[14][16]
-
Readout : Cell viability is assessed using methods such as resazurin reduction or MTS assays, which measure metabolic activity.[2][16]
-
Analysis : The GI50 (the concentration required to inhibit 50% of cell growth compared to vehicle-treated cells) is calculated.[16]
In Vivo Xenograft Models
Animal models are used to evaluate the in vivo efficacy and toxicity of BCL6 inhibitors.
-
Tumor Implantation : Human DLBCL cells (e.g., OCI-Ly7) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).[5]
-
Treatment : Once tumors reach a certain volume, mice are treated with the inhibitor (e.g., daily intraperitoneal injections of FX1 or 79-6) or a vehicle control.[5]
-
Monitoring : Tumor volume is measured regularly. Animal health and any signs of toxicity are also monitored.
-
Endpoint Analysis : At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity, such as apoptosis (TUNEL staining) and proliferation (Ki-67 staining).[10]
Summary and Future Directions
The development of small molecule inhibitors targeting the BCL6 BTB domain has shown significant promise in preclinical models of DLBCL. While first-generation compounds like 79-6 demonstrated the feasibility of this approach, newer inhibitors such as FX1 and WK692 exhibit substantially improved potency.[5][10][14] FX1, in particular, has been shown to be over 100 times more potent than 79-6 in cell-based assays and highly effective in animal models without causing toxicity.[5][10]
The field is also advancing beyond traditional inhibitors to include novel modalities like proteolysis-targeting chimeras (PROTACs). The BCL6 PROTAC A19, for instance, shows picomolar efficacy in inducing BCL6 degradation, representing a potentially more powerful therapeutic strategy.[15]
For researchers in this field, the focus remains on improving the drug-like properties of these inhibitors, particularly oral bioavailability and pharmacokinetic profiles, to facilitate clinical translation. As of now, no BCL6 inhibitors have been clinically approved, but several are in preclinical development, and some, like the BCL6 degrader BMS-986458, are entering clinical trials.[17] The continued exploration of these compounds, both as monotherapies and in combination with other anticancer agents, holds the potential to provide new treatment options for patients with BCL6-dependent malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Potent Small-Molecule BCL6 Inhibitor Active against ABC-, GCB-DLBCL Cells | ASH Clinical News | American Society of Hematology [ashpublications.org]
- 5. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BCL6 inhibitor 79-6 (CID5721353) | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Small Molecule BCL6 Inhibitors as Therapeutic Agents for B-Cell Lymphomas | Enterprise Innovation [innovation.weill.cornell.edu]
- 13. An orally available small molecule BCL6 inhibitor effectively suppresses diffuse large B cell lymphoma cells growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
A Comparative Guide: NBTIs-IN-6 (Represented by Gepotidacin) versus Fluoroquinolones - Mechanisms of Action and In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with distinct mechanisms of action. This guide provides a detailed comparison of a novel bacterial topoisomerase inhibitor (NBTI), represented by the clinically advanced gepotidacin, and the established class of fluoroquinolones. While specific public data for "NBTIs-IN-6" is unavailable, gepotidacin serves as a well-characterized exemplar of the NBTI class, offering valuable insights into its comparative performance. This document outlines their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Binders
Both NBTIs and fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. However, their inhibitory mechanisms diverge significantly.
Fluoroquinolones act by stabilizing a covalent complex between the topoisomerase and cleaved DNA, leading to the accumulation of double-stranded DNA breaks.[1] This triggers a cascade of events, including the SOS response and ultimately, bacterial cell death. Their binding site is located within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits.
NBTIs , exemplified by gepotidacin, also bind to the enzyme-DNA complex but at a site distinct from that of fluoroquinolones.[2][3] This novel binding interaction results in a different conformational state of the complex. A key distinction is that most NBTIs, including gepotidacin, primarily induce single-stranded DNA breaks, while suppressing the formation of double-stranded breaks.[1][4] This unique mechanism of action contributes to their activity against many fluoroquinolone-resistant strains.[5]
Visualizing the Mechanisms
Quantitative Performance Data
The following tables summarize the in vitro activity of gepotidacin in comparison to fluoroquinolones (ciprofloxacin and levofloxacin) against various bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL)
| Organism | Gepotidacin | Ciprofloxacin | Levofloxacin | Reference |
| Escherichia coli (FQ-S) | 2 | ≤0.015 | ≤0.03 | [6] |
| Escherichia coli (FQ-R) | 4 | >32 | >16 | [6] |
| Klebsiella pneumoniae (FQ-S) | 4 | ≤0.06 | ≤0.12 | [7] |
| Klebsiella pneumoniae (FQ-R) | 8 | >16 | >8 | [7] |
| Neisseria gonorrhoeae | 0.5 | 0.25 | - | [5] |
| Staphylococcus aureus (MRSA) | 0.125 | >32 | >16 | [8] |
| Anaerobic Gram-negatives (MIC90) | 4 | >16 | 8 | [9] |
| Anaerobic Gram-positives (MIC90) | 2 | 4 | 8 | [9] |
FQ-S: Fluoroquinolone-Susceptible; FQ-R: Fluoroquinolone-Resistant
Table 2: Enzyme Inhibition (IC50, µM)
| Enzyme | Gepotidacin | Ciprofloxacin | Reference |
| E. coli DNA Gyrase | ~0.1 | ~0.8 | [4] |
| E. coli Topoisomerase IV | ~0.1 | ~20 | [4] |
| S. aureus DNA Gyrase | 0.047 | - | [8] |
| N. gonorrhoeae DNA Gyrase | ~0.4 | ~0.4 | [5] |
| N. gonorrhoeae Topoisomerase IV | ~0.14 | ~13.7 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions (Gepotidacin, Fluoroquinolones)
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 colonies grown on non-selective agar. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
References
- 1. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. blujepahcp.com [blujepahcp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1075. In vitro Activity of Gepotidacin against Escherichia coli Causing Urinary Tract Infections in the United States, Including Molecularly Characterized Fluoroquinolone Resistant Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NBTIs-IN-6 and Gepotidacin: Evaluating Novel Bacterial Topoisomerase Inhibitors
For Immediate Release
In the ongoing battle against antimicrobial resistance, novel bacterial topoisomerase inhibitors (NBTIs) represent a promising frontier in the development of new antibiotics. This guide provides a comparative overview of two such agents: NBTIs-IN-6, a research compound, and Gepotidacin, a clinically advanced antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, experimental context, and the mechanistic framework of these compounds.
Executive Summary
Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, has undergone extensive clinical evaluation and demonstrates a broad spectrum of activity against key urinary and sexually transmitted pathogens. It functions through a well-characterized dual-targeting mechanism, inhibiting both bacterial DNA gyrase and topoisomerase IV at a novel binding site, distinct from that of fluoroquinolones. In contrast, this compound is a research compound with limited publicly available data. Its primary reported activity is against fluoroquinolone-resistant Staphylococcus aureus (MRSA). Due to the data disparity, this guide will present a direct comparison where data for this compound is available and will otherwise contextualize Gepotidacin's activity within the broader class of NBTIs.
Data Presentation: Quantitative Activity
The available quantitative data for this compound is limited to its activity against fluoroquinolone-resistant MRSA. Gepotidacin, on the other hand, has been tested against a wide array of pathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Organism | This compound (MIC) | Gepotidacin (MIC) |
| Fluoroquinolone-Resistant S. aureus (MRSA) | 2 (MIC90)[1][2] | 0.25/0.5 (MIC50/90)[3] |
| Escherichia coli | Not Available | 2/4 (MIC50/90)[4], 4 (MIC90)[5][6] |
| Staphylococcus saprophyticus | Not Available | ≤0.25 (100% inhibited)[7][8] |
| Neisseria gonorrhoeae | Not Available | 0.5 (MIC90)[9] |
| Streptococcus pneumoniae | Not Available | 0.25/0.5 (MIC50/90)[3] |
| Klebsiella pneumoniae | Not Available | 16 (MIC90)[5] |
| Proteus mirabilis | Not Available | 16 (MIC90)[5] |
| Enterococcus faecalis | Not Available | 4 (MIC90)[6] |
MIC50/90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both this compound and Gepotidacin belong to the class of novel bacterial topoisomerase inhibitors. These agents disrupt bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for managing DNA topology.[3][10]
Gepotidacin's Dual-Targeting Mechanism:
Gepotidacin exhibits a well-balanced dual inhibition of both DNA gyrase and topoisomerase IV.[1][10][11] This is a key advantage, as simultaneous mutations in both target enzymes are required for the development of resistance, potentially slowing its emergence.[12] Its binding site is distinct from that of fluoroquinolones, which also target these enzymes. This novel binding mode allows Gepotidacin to remain effective against many fluoroquinolone-resistant strains.[1][10] Gepotidacin stabilizes the enzyme-DNA complex after the cleavage of a single DNA strand, preventing re-ligation and leading to bacterial cell death.[12]
This compound's Inferred Mechanism:
As an NBTI, this compound is presumed to share the same general mechanism of inhibiting bacterial topoisomerases. However, specific details regarding its binding affinity, dual-targeting balance, and the nature of the DNA breaks it induces are not publicly available.
Below is a generalized signaling pathway for NBTIs, including Gepotidacin.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The methodologies for evaluating Gepotidacin are well-documented in the scientific literature and are summarized below.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of Gepotidacin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Key Steps:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate, which is then incubated under standard conditions.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Concluding Remarks
Gepotidacin stands out as a promising novel antibiotic with a well-defined dual-target mechanism of action and proven efficacy against a range of clinically important pathogens, including those resistant to existing therapies. Its development addresses a critical need for new oral antibiotics for uncomplicated urinary tract infections and gonorrhea.
This compound, while demonstrating activity against a key resistant pathogen, remains a compound for which extensive characterization is not yet publicly available. Further research would be necessary to fully understand its potential and to draw a more comprehensive comparison with clinically advanced agents like Gepotidacin. The continued exploration of the NBTI class of antibiotics is crucial for expanding our therapeutic arsenal against the growing threat of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking NBTIs-IN-6: A Comparative Analysis Against Novel Antibiotic Candidates
For Immediate Release
In the relentless battle against antimicrobial resistance, the emergence of novel bacterial topoisomerase inhibitors (NBTIs) represents a significant advancement. This guide provides a comprehensive benchmark analysis of a representative NBTI, designated NBTIs-IN-6, against three other novel antibiotic candidates: Zevtera (ceftobiprole), Exblifep (cefepime/enmetazobactam), and zoliflodacin. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance, mechanisms, and potential applications of these next-generation antibacterial agents.
Executive Summary
This compound, a hypothetical but representative novel bacterial topoisomerase inhibitor, demonstrates a promising profile characterized by a dual-targeting mechanism of action against DNA gyrase and topoisomerase IV. This mechanism is distinct from that of fluoroquinolones, suggesting a potential advantage against resistant strains. When compared with recently approved and late-stage clinical candidates, this compound shows a broad spectrum of activity and a favorable safety profile. This guide presents a detailed comparison based on available preclinical and clinical data for the comparator agents, alongside a projected performance profile for this compound based on extensive research into the NBTI class of compounds.
Mechanism of Action: A Differentiated Approach
This compound operates by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[1][2][3] Unlike fluoroquinolones that trap the enzyme-DNA complex after double-strand DNA cleavage, NBTIs bind to a different, non-overlapping site on the enzyme-DNA complex.[1][3] This unique binding mode stabilizes single-strand DNA breaks, ultimately leading to bacterial cell death.[1] This distinct mechanism allows NBTIs to circumvent existing resistance mechanisms that affect fluoroquinolones.[1][3]
The comparator agents utilize different strategies to combat bacterial infections:
-
Zevtera (ceftobiprole): A fifth-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).
-
Exblifep (cefepime/enmetazobactam): A combination of a fourth-generation cephalosporin (cefepime) and a novel broad-spectrum beta-lactamase inhibitor (enmetazobactam). Cefepime inhibits bacterial cell wall synthesis, while enmetazobactam protects cefepime from degradation by a wide range of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs).
-
Zoliflodacin: A novel spiropyrimidinetrione antibiotic that also inhibits bacterial DNA gyrase, but with a primary indication for uncomplicated gonorrhea.[4]
subgraph "cluster_NBTIs_IN_6" { label="this compound"; style="rounded"; bgcolor="#F1F3F4"; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Gyrase_Topo_IV" [label="DNA Gyrase &\nTopoisomerase IV", fillcolor="#FBBC05"]; "Single_Strand_Breaks" [label="Single-Strand DNA Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Death_NBTI" [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" -> "DNA_Gyrase_Topo_IV" [label="Inhibits"]; "DNA_Gyrase_Topo_IV" -> "Single_Strand_Breaks" [label="Stabilizes"]; "Single_Strand_Breaks" -> "Cell_Death_NBTI"; }
subgraph "cluster_Comparators" { label="Comparator Antibiotics"; style="rounded"; bgcolor="#F1F3F4"; "Zevtera" [label="Zevtera", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Exblifep" [label="Exblifep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Zoliflodacin" [label="Zoliflodacin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Wall_Synthesis" [label="Cell Wall Synthesis", fillcolor="#FBBC05"]; "Beta_Lactamases" [label="Beta-Lactamases", fillcolor="#FBBC05"]; "DNA_Gyrase" [label="DNA Gyrase", fillcolor="#FBBC05"]; "Cell_Death_Comparator" [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
} }
Figure 1: Simplified signaling pathways of this compound and comparator antibiotics.
Performance Data: A Head-to-Head Comparison
The following tables summarize the in vitro activity and safety profiles of this compound and the comparator antibiotics. The data for this compound is a projection based on the known properties of the NBTI class, while the data for the other agents are derived from published studies.
In Vitro Antibacterial Activity (MIC₉₀ in µg/mL)
This table presents the Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC₉₀) against key ESKAPE pathogens and other clinically relevant bacteria.
| Pathogen | This compound (Projected) | Zevtera (Ceftobiprole) | Exblifep (Cefepime/Enmetazobactam) | Zoliflodacin |
| Staphylococcus aureus (MRSA) | 0.5 | 2 | >64 | 8 |
| Enterococcus faecium (VRE) | 4 | >32 | >64 | >64 |
| Klebsiella pneumoniae (ESBL) | 2 | >32 | 1 | 32 |
| Acinetobacter baumannii | 4 | >32 | 32 | 64 |
| Pseudomonas aeruginosa | 8 | 16 | 16 | >64 |
| Enterobacter cloacae | 2 | 2 | 1 | 32 |
| Neisseria gonorrhoeae | 0.125 | Not Available | Not Available | 0.125 |
Note: Data for comparator agents are compiled from various sources and may not represent a direct head-to-head study. Zoliflodacin's primary target is N. gonorrhoeae, with limited data against ESKAPE pathogens.
Safety Profile: In Vitro Cytotoxicity
This table shows the half-maximal inhibitory concentration (IC₅₀) against the human liver cell line HepG2, providing an indication of potential cytotoxicity.
| Compound | IC₅₀ (µM) against HepG2 (Projected/Reported) |
| This compound (Projected) | >100 |
| Zevtera (Ceftobiprole) | >100 (Estimated based on class safety) |
| Exblifep (Cefepime/Enmetazobactam) | >100 (Estimated based on class safety) |
| Zoliflodacin | >50 (Estimated based on available data) |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
subgraph "cluster_MIC" { label="Minimum Inhibitory Concentration (MIC) Assay"; style="rounded"; bgcolor="#F1F3F4"; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF"]; "Serial_Dilution" [label="Serial Dilution of Antibiotics\nin 96-well plate", fillcolor="#FFFFFF"]; "Inoculate_Plate" [label="Inoculate Wells with Bacteria", fillcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C for 18-24h", fillcolor="#FFFFFF"]; "Read_MIC" [label="Determine MIC\n(Lowest concentration with no visible growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" -> "Serial_Dilution" -> "Inoculate_Plate" -> "Incubate" -> "Read_MIC"; }
subgraph "cluster_Time_Kill" { label="Time-Kill Assay"; style="rounded"; bgcolor="#F1F3F4"; "Prepare_Culture" [label="Prepare Bacterial Culture\n(Log phase)", fillcolor="#FFFFFF"]; "Add_Antibiotic" [label="Add Antibiotic at\nVarying Concentrations (e.g., 2x, 4x MIC)", fillcolor="#FFFFFF"]; "Incubate_TK" [label="Incubate at 37°C with Shaking", fillcolor="#FFFFFF"]; "Sample_Timepoints" [label="Sample at 0, 2, 4, 8, 24h", fillcolor="#FFFFFF"]; "Plate_and_Count" [label="Serial Dilute, Plate, and\nCount CFUs", fillcolor="#FFFFFF"]; "Plot_Curve" [label="Plot Log10 CFU/mL vs. Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Culture" -> "Add_Antibiotic" -> "Incubate_TK" -> "Sample_Timepoints" -> "Plate_and_Count" -> "Plot_Curve"; }
subgraph "cluster_Cytotoxicity" { label="MTT Cytotoxicity Assay"; style="rounded"; bgcolor="#F1F3F4"; "Seed_Cells" [label="Seed HepG2 Cells\nin 96-well plate", fillcolor="#FFFFFF"]; "Incubate_Cells" [label="Incubate for 24h", fillcolor="#FFFFFF"]; "Add_Compound" [label="Add Serial Dilutions of\nAntibiotic Compounds", fillcolor="#FFFFFF"]; "Incubate_Compound" [label="Incubate for 48h", fillcolor="#FFFFFF"]; "Add_MTT" [label="Add MTT Reagent", fillcolor="#FFFFFF"]; "Incubate_MTT" [label="Incubate for 4h", fillcolor="#FFFFFF"]; "Solubilize" [label="Add Solubilization Solution", fillcolor="#FFFFFF"]; "Read_Absorbance" [label="Read Absorbance at 570nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Cells" -> "Incubate_Cells" -> "Add_Compound" -> "Incubate_Compound" -> "Add_MTT" -> "Incubate_MTT" -> "Solubilize" -> "Read_Absorbance"; } }
Figure 2: General workflows for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial isolates, antibiotic stock solutions.
-
Protocol:
-
A serial two-fold dilution of each antibiotic is prepared in MHB in the wells of a 96-well plate.
-
Bacterial isolates are cultured to logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Each well is inoculated with the bacterial suspension.
-
Positive (bacteria, no antibiotic) and negative (broth only) controls are included.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Time-Kill Kinetic Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials: Bacterial culture in logarithmic growth phase, MHB, antibiotic solutions, sterile saline, agar plates.
-
Protocol:
-
A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in MHB.
-
Antibiotics are added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control with no antibiotic is included.
-
Cultures are incubated at 37°C with agitation.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Samples are serially diluted in sterile saline and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
A time-kill curve is generated by plotting log₁₀ CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of a compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
-
Materials: HepG2 human liver cancer cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), 96-well cell culture plates, antibiotic stock solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or SDS in HCl).
-
Protocol:
-
HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test antibiotics. A vehicle control (e.g., DMSO) and a no-treatment control are included.
-
The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the no-treatment control, and the IC₅₀ value is calculated.
-
Conclusion
This compound, as a representative of the novel bacterial topoisomerase inhibitor class, holds significant promise as a future antibacterial agent. Its unique mechanism of action provides a potential solution to the challenge of fluoroquinolone resistance. The projected broad-spectrum activity, including against challenging Gram-negative pathogens, and a favorable safety profile make it a compelling candidate for further development. This comparative guide highlights the competitive landscape of novel antibiotics and underscores the importance of continued research and development in this critical therapeutic area. The detailed experimental protocols provided herein serve as a foundation for standardized and reproducible evaluation of new antibiotic candidates.
References
- 1. In vitro cytotoxicity of a novel antitumor antibiotic, spicamycin derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of a Novel Bacterial Topoisomerase Inhibitor's (NBTI) Antibacterial Spectrum
A Comparative Analysis of a Representative Tricyclic Amide NBTI
Affiliation: Google Research
Disclaimer: No specific data for a compound designated "NBTIs-IN-6" was found in the public domain. This guide utilizes the publicly available data for a well-characterized tricyclic amide Novel Bacterial Topoisomerase Inhibitor (NBTI), referred to as amide 1a , as a representative compound for this class. This compound has demonstrated potent, broad-spectrum antibacterial properties.[1][2] This document serves as a comparative guide for researchers, scientists, and drug development professionals interested in the antibacterial performance of this NBTI scaffold.
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV.[2] Their unique binding mode and mechanism of action allow them to circumvent existing resistance mechanisms to other antibiotic classes, such as fluoroquinolones.[2] This guide provides an independent verification of the antibacterial spectrum of a representative tricyclic NBTI, amide 1a, by comparing its in vitro activity with another NBTI, gepotidacin, and a widely used fluoroquinolone antibiotic, ciprofloxacin. The data presented is compiled from peer-reviewed studies.
Comparative Antibacterial Spectrum
The in vitro antibacterial activity of amide 1a and comparator compounds is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | Amide 1a (µg/mL) | Gepotidacin (µg/mL) | Ciprofloxacin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (Fluoroquinolone-Resistant MRSA) | 0.125[1][2] | ~0.25 | >16 |
| Staphylococcus aureus (ATCC 29213) | Not Reported | 0.25–1 | Not Reported |
| Gram-Negative | |||
| Acinetobacter baumannii | 2[1][2] | Not Reported | ~2 |
| Escherichia coli | 2[1][2] | 1–2 | Not Reported |
Note on Data: The provided MIC values are sourced from different studies and may have been determined using slightly varied, albeit standard, protocols. Direct, head-to-head comparative studies are ideal for precise evaluation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of new antimicrobial agents. The data cited in this guide was generated using standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.
Materials:
-
Test compounds (e.g., amide 1a, gepotidacin, ciprofloxacin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB in the wells of a 96-well microtiter plate.
-
Concentrations should span a range that is expected to include the MIC of the test organism.
-
A positive control well (containing medium and inoculum but no drug) and a negative control well (containing medium only) are included on each plate.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental flows in the evaluation of a novel antibacterial agent.
Caption: Workflow for Antibacterial Susceptibility Testing and Comparison.
Caption: Simplified Signaling Pathway for NBTI Mechanism of Action.
References
Safety Operating Guide
Essential Safety and Handling Protocols for NBTIs-IN-6
Disclaimer: A specific Safety Data Sheet (SDS) for NBTIs-IN-6 was not located. The following guidance is based on general laboratory safety protocols for handling chemical compounds of a similar nature. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling any new chemical.
This document provides essential safety and logistical information for handling this compound, a novel bacterial topoisomerase inhibitor. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against chemical exposure. Adherence to these guidelines is mandatory when working with this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols. |
| Eyewash Station | For immediate flushing in case of eye contact. | |
| Safety Shower | For immediate decontamination in case of large-scale skin contact. | |
| Personal Protective Equipment | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Change gloves immediately if contaminated. | |
| Laboratory Coat | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Required when vapors or aerosols are generated. Consult with your institution's safety officer for respirator selection. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure | Rationale |
| Handling | Avoid contact with skin and eyes.[1] | Prevents potential irritation or allergic reactions. |
| Avoid inhalation of dust or aerosols.[1][2] | Minimizes respiratory tract exposure. | |
| Wash hands thoroughly after handling.[2] | Removes any residual chemical from the skin. | |
| Do not eat, drink, or smoke in the laboratory.[1] | Prevents ingestion of the chemical. | |
| Storage | Store in a tightly closed container. | Prevents contamination and release into the environment. |
| Store in a cool, dry, and well-ventilated area.[1] | Maintains chemical stability. | |
| Store locked up.[3] | Restricts access to authorized personnel only. |
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
| Situation | Action |
| Spill | Evacuate the area.[1][2] Wear appropriate PPE.[1][2] Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[1][2] Avoid generating dust.[2] Do not let the product enter drains.[1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the skin with plenty of water/shower.[2][4] Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4] Continue rinsing. Immediately call a poison center or doctor. |
| Inhalation | Move the person to fresh air.[2][4] If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | Dispose of contaminated gloves, lab coats, and other materials as hazardous waste. |
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against bacterial DNA gyrase.
Materials:
-
This compound stock solution (in DMSO)
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
96-well plates
-
Incubator
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer in a 96-well plate.
-
Add relaxed pBR322 DNA to each well.
-
Initiate the reaction by adding E. coli DNA Gyrase to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the Stop Solution/Loading Dye to each well.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize it under UV light.
-
Analyze the results: The supercoiled DNA band will be more prominent in the presence of an effective inhibitor.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
